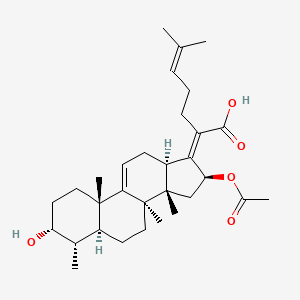
Barium(2+);2-oxo-3-phosphonooxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+);2-oxo-3-phosphonooxypropanoate typically involves the reaction of barium chloride with 2-oxo-3-(phosphonooxy)propanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the complete precipitation of the desired product. The reaction can be represented as follows:
BaCl2+C3H2O7P→Ba(C3H2O7P)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of barium chloride in water, followed by the addition of 2-oxo-3-(phosphonooxy)propanoic acid. The mixture is stirred continuously, and the pH is maintained at an optimal level to ensure maximum yield. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-oxo-3-phosphonooxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium phosphate, while reduction could produce barium hydroxide. Substitution reactions result in the formation of various barium-organic complexes .
Applications De Recherche Scientifique
Barium(2+);2-oxo-3-phosphonooxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mécanisme D'action
The mechanism of action of Barium(2+);2-oxo-3-phosphonooxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and function. In biological systems, it may inhibit or activate certain metabolic pathways by interacting with key enzymes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-3-(phosphonooxy)propanoic acid
- Phosphohydroxypyruvic acid
- 3-phosphohydroxypyruvic acid
Uniqueness
Barium(2+);2-oxo-3-phosphonooxypropanoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications. Additionally, the barium ion enhances the compound’s ability to form complexes with other molecules, increasing its versatility in scientific research .
Propriétés
IUPAC Name |
barium(2+);2-oxo-3-phosphonooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGESRQYHGJDB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])OP(=O)(O)O.C(C(=O)C(=O)[O-])OP(=O)(O)O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BaO14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
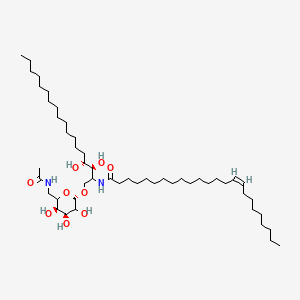

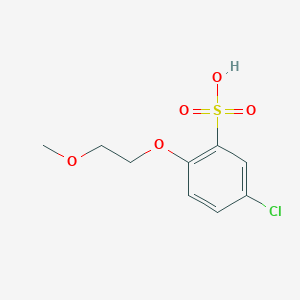
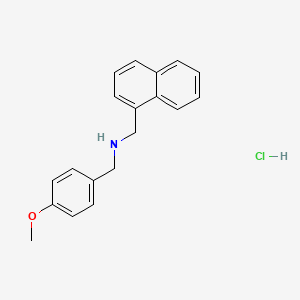

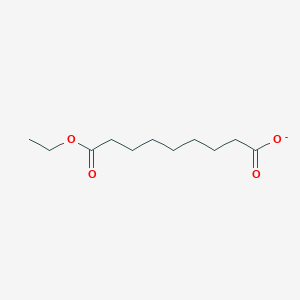
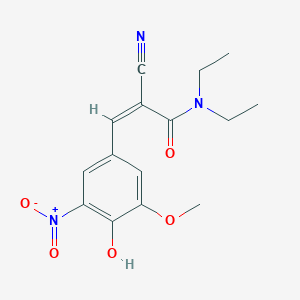

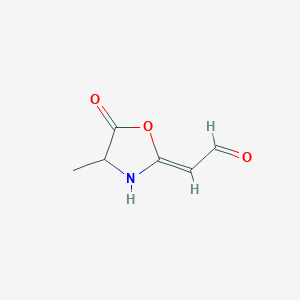
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
